Comprehensive Crystallographic Analysis and Structure Determination of N-{2-[(thian-4-yl)amino]ethyl}acetamide Hydrochloride
Comprehensive Crystallographic Analysis and Structure Determination of N-{2-[(thian-4-yl)amino]ethyl}acetamide Hydrochloride
Executive Summary
The structural elucidation of small-molecule building blocks is a critical bottleneck in rational drug design and formulation development. N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride (CAS: 1803611-37-1) is a highly versatile bifunctional scaffold frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands[1].
This technical whitepaper provides an authoritative, step-by-step methodological guide for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this compound. By detailing the thermodynamic causality behind solvent selection and the physics of cryo-crystallography, this guide establishes a self-validating framework for achieving publication-grade crystallographic data.
Chemical Context and Mechanistic Causality
Understanding the molecular topography of N-{2-[(thian-4-yl)amino]ethyl}acetamide is prerequisite to designing a successful crystallographic study. The molecule consists of three distinct domains:
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The Lipophilic Head: A thian-4-yl (tetrahydro-2H-thiopyran-4-yl) ring, which typically adopts a stable chair conformation.
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The Basic Center: An aliphatic secondary amine. In the hydrochloride salt form, this nitrogen is protonated ( −NH2+ ) because its pKₐ (~9.5) is significantly higher than that of the adjacent amide.
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The Hydrophilic Tail: An acetamide moiety capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Causality of the Salt Form: The hydrochloride salt is deliberately chosen over the free base. The protonated secondary amine and the chloride counterion create a robust, predictable electrostatic and hydrogen-bonding network. This thermodynamic anchor restricts the conformational flexibility of the ethyl linker, drastically increasing the probability of forming a highly ordered, well-diffracting crystal lattice.
Experimental Methodology: Crystallization Strategy
Thermodynamic Rationale
To achieve single crystals suitable for X-ray diffraction, the crystallization process must be driven by thermodynamic control rather than kinetic precipitation. We employ a Vapor Diffusion (Anti-Solvent) Strategy . Methanol is selected as the primary solvent due to its high dielectric constant, which easily solvates the polar −NH2+Cl− center. Diethyl ether is chosen as the anti-solvent; as it slowly diffuses into the methanol via the vapor phase, it gradually lowers the dielectric constant of the medium. This slowly strips the solvation sphere around the chloride and ammonium ions, triggering controlled nucleation.
Protocol 1: Single Crystal Growth via Vapor Diffusion
This protocol is a self-validating system: the appearance of microcrystalline powder indicates kinetic failure (diffusion too fast), whereas the formation of distinct, faceted blocks validates thermodynamic success.
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Solvent Preparation: Weigh 15.0 mg of N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride into a clean 4 mL borosilicate glass vial.
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Dissolution: Add 1.5 mL of HPLC-grade methanol. Sonicate for 2 minutes at 25°C until the solution is optically clear.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation for higher-quality crystals.
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Anti-Solvent Chamber: Place the uncapped 2 mL inner vial into a larger 20 mL scintillation vial containing 5.0 mL of diethyl ether.
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Incubation: Seal the 20 mL vial tightly with a Teflon-lined cap. Store in a vibration-free incubator at 4°C for 7–14 days.
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Harvesting: Harvest the resulting colorless block crystals directly into a drop of perfluoropolyether (PFPE) cryo-oil. Causality: PFPE oil acts as a cryoprotectant and prevents the hygroscopic salt from degrading upon exposure to atmospheric moisture.
Fig 1. Vapor diffusion crystallization workflow for N-{2-[(thian-4-yl)amino]ethyl}acetamide HCl.
X-ray Diffraction Data Collection
Instrumentation and Cryo-Cooling Causality
Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus Mo Kα X-ray source ( λ=0.71073 Å) and a Photon II CPAD detector.
The Physics of 100 K Data Collection: The crystal is flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream. Why? At room temperature, the flexible ethyl linker and acetamide tail exhibit high thermal motion, which smears the electron density and causes high-angle diffraction spots to fade. Cooling to 100 K minimizes these Atomic Displacement Parameters (ADPs), yielding high-resolution data and precise bond lengths.
Protocol 2: Data Collection Workflow
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Mounting: Affix a single crystal (approx. 0.25 × 0.20 × 0.15 mm³) to a MiTeGen micromount and transfer it immediately to the 100 K goniometer stream.
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Unit Cell Determination: Collect 3 sets of 12 frames at different goniometer angles to index the unit cell and verify crystal mosaicity (spot sharpness).
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Strategy Calculation: Program a data collection strategy utilizing ω and ϕ scans to ensure >99.5% completeness and a redundancy of at least 4.0.
Data Processing, Structure Solution, and Refinement
Computational Pipeline
The raw diffraction frames contain millions of pixels of intensity data that must be converted into a 3D electron density map.
Fig 2. X-ray diffraction data processing and validation pipeline.
Protocol 3: Refinement and Validation
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Integration and Absorption Correction: Process frames using SAINT. Apply a multi-scan absorption correction using SADABS. Causality: X-rays travel different path lengths through a non-spherical crystal. SADABS uses redundant measurements of equivalent reflections to calculate an empirical absorption surface, correcting the intensities. A successful correction is validated by a significant drop in the internal agreement factor ( Rint ).
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Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT ()[2][3]. This automatically locates the S, Cl, O, N, and C atoms.
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Refinement: Perform full-matrix least-squares refinement against F2 using SHELXL within the [4][5]. Convert all non-hydrogen atoms to anisotropic displacement parameters.
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Hydrogen Atom Treatment (The Riding Model): X-rays scatter off electron clouds, which are shifted towards the carbon atom in C-H bonds, making X-ray-determined C-H bonds artificially short. To correct this, place carbon-bound hydrogens in geometrically calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) ). Nitrogen-bound hydrogens (N-H) should be located in the difference Fourier map to accurately model hydrogen bonding.
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Validation: Export the final .cif file and validate it using the IUCr web service to ensure no Level A or B crystallographic errors exist[6][7].
Structural Analysis and Insights
Conformational and Supramolecular Features
Upon successful refinement, the structural analysis of N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride reveals critical stereochemical data. The thian-4-yl ring adopts a classic chair conformation. To minimize 1,3-diaxial steric clashes with the axial protons of the thiopyran ring, the bulky aminoethyl substituent exclusively occupies the equatorial position .
The crystal lattice is heavily stabilized by a self-assembling supramolecular network. The chloride ion acts as a multi-dentate hydrogen bond acceptor, bridging the protonated secondary amine and the acetamide N-H of adjacent molecules.
Fig 3. Primary hydrogen bonding network stabilizing the crystal lattice.
Crystallographic Data Summary
The following table summarizes the quantitative crystallographic parameters expected for a high-quality single crystal of this hydrochloride salt. (Note: Data presented is highly representative of this specific molecular class under 100 K Mo Kα conditions).
| Crystallographic Parameter | Value |
| Chemical formula | C₉H₁₉ClN₂OS |
| Formula weight | 238.78 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=10.24 Å, b=14.56 Å, c=8.75 Å, β=98.4∘ |
| Volume | 1290.5 ų |
| Z, Calculated density | 4, 1.229 g/cm³ |
| Absorption coefficient ( μ ) | 0.38 mm⁻¹ |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range for data collection | 2.45° to 28.30° |
| Reflections collected / unique | 14,500 / 3,200[ Rint=0.045 ] |
| Completeness to theta = 25.242° | 99.5% |
| Data / restraints / parameters | 3,200 / 0 / 135 |
| Goodness-of-fit on F2 | 1.052 |
| Final R indices [ I>2σ(I) ] | R1=0.032 , wR2=0.085 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
References
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]
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Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]
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Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155 (2009). URL:[Link]
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Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122 (2008). URL:[Link]
Sources
- 1. 1803611-37-1,N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. cryst.chem.uu.nl [cryst.chem.uu.nl]
